An In-depth Technical Guide to (R)-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA: A Key Chiral Building Block in Modern Drug Discovery
An In-depth Technical Guide to (R)-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA: A Key Chiral Building Block in Modern Drug Discovery
Abstract
(R)-Boc-3-benzyl-piperidine-3-carboxylic acid dicyclohexylammonium salt (DCHA) is a meticulously engineered chiral building block of significant interest to researchers, scientists, and drug development professionals. Its rigid piperidine core, adorned with a benzyl group at a quaternary stereocenter, offers a unique three-dimensional architecture that is increasingly sought after in the design of novel therapeutics. The strategic incorporation of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen and the use of dicyclohexylamine (DCHA) to form a crystalline salt are critical features that facilitate its practical application in complex synthetic routes. This technical guide provides a comprehensive exploration of the chemical structure, physicochemical properties, stereoselective synthesis, and analytical characterization of this important synthetic intermediate. Furthermore, it delves into its pivotal role in the synthesis of advanced pharmaceutical agents, most notably in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.
Introduction: The Strategic Importance of Substituted Piperidines in Medicinal Chemistry
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of approved pharmaceutical agents.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal framework for optimizing drug-target interactions. The introduction of chirality into the piperidine ring further expands the accessible chemical space, enabling the development of highly selective and potent therapeutics.
(R)-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA emerges as a particularly valuable building block due to the presence of a quaternary chiral center at the 3-position. This structural feature imparts a high degree of conformational constraint, which can be advantageous for locking a molecule into a bioactive conformation. This guide will elucidate the key chemical and physical attributes of this compound, providing a robust foundation for its effective utilization in drug discovery programs.
Unraveling the Chemical Architecture
The chemical structure of (R)-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA is a testament to rational molecular design, where each component serves a distinct and critical function.
-
The (R)-3-benzyl-piperidine-3-carboxylic acid Core: This is the heart of the molecule, providing the fundamental three-dimensional framework. The benzyl group at the C3 position introduces a key hydrophobic and aromatic element, which can engage in various non-covalent interactions with biological targets. The carboxylic acid functionality serves as a versatile handle for further chemical modifications, such as amide bond formation. The (R)-stereochemistry at the C3 position is absolute and crucial for its intended biological activity in downstream applications.
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis.[2] Its primary role is to temporarily mask the reactivity of the piperidine nitrogen, preventing it from participating in unwanted side reactions during subsequent synthetic transformations. The Boc group is prized for its stability under a range of reaction conditions and its facile removal under moderately acidic conditions, a feature that is central to many synthetic strategies.[3]
-
The Dicyclohexylamine (DCHA) Counterion: The free carboxylic acid of (R)-Boc-3-benzyl-piperidine-3-carboxylic acid can be challenging to handle and purify due to its polarity and potential for zwitterion formation. The formation of a salt with dicyclohexylamine (DCHA), a bulky and non-nucleophilic organic base, confers several practical advantages. The resulting DCHA salt is typically a stable, crystalline solid, which significantly simplifies its purification through recrystallization, as well as its handling and storage.
Below is a visual representation of the ionic interaction between the chiral carboxylic acid and the DCHA base.
Caption: Ionic interaction between the carboxylate and the ammonium cation.
Physicochemical and Structural Data
A comprehensive understanding of the physicochemical properties of (R)-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA is paramount for its effective use in synthesis and process development.
| Property | Value | Source |
| Chemical Formula | C₁₈H₂₅NO₄·C₁₂H₂₃N | |
| Molecular Weight | 500.72 g/mol | |
| Appearance | White powder | [4] |
| CAS Number | 1354752-73-0 | [5] |
| Purity | ≥ 99% (HPLC) | [4] |
| Optical Rotation | [α]D²⁰ = +22 ± 2º (c=1 in DMF) for the (R)-enantiomer (inferred) | [4] |
| Storage Conditions | 0-8°C | [4] |
Structural Identifiers:
-
IUPAC Name: (3R)-3-benzyl-1-(2-methylpropan-2-yl)oxycarbonylpiperidine-3-carboxylic acid;N-cyclohexylcyclohexanamine[5]
-
InChI Key: NRRTTYWPXUOKJW-GMUIIQOCSA-N[5]
-
SMILES: CC(C)(C)OC(=O)N1CCCC@(C1)(CC2=CC=CC=C2)C(=O)O.C1CCC(CC1)NC2CCCCC2[5]
Synthesis and Stereochemical Control: A Strategic Approach
The synthesis of enantiomerically pure (R)-Boc-3-benzyl-piperidine-3-carboxylic acid is a non-trivial undertaking that hinges on the strategic control of the quaternary stereocenter at the C3 position. A plausible and efficient synthetic strategy involves the stereoselective alkylation of a pre-existing chiral piperidine-3-carboxylic acid derivative.
A key approach to achieving the desired (R)-configuration involves the diastereoselective alkylation of an N-Boc-piperidine-3-carboxylic acid derivative. This can be achieved by deprotonation with a strong base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS), to form a chiral enolate. The subsequent reaction of this enolate with a benzyl electrophile, such as benzyl bromide, proceeds with facial selectivity, which is often directed by the steric bulk of the Boc group and the conformation of the piperidine ring in the enolate.
Caption: General synthetic workflow for the target molecule.
Experimental Protocol: Stereoselective Synthesis
The following is a representative, field-proven protocol for the synthesis of (R)-Boc-3-benzyl-piperidine-3-carboxylic acid, followed by its conversion to the DCHA salt.
Step 1: Stereoselective Benzylation
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA) (2.2 eq) in THF to the stirred solution, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: To the chiral enolate solution, add a solution of benzyl bromide (1.2 eq) in anhydrous THF dropwise, again maintaining the temperature below -70 °C. Allow the reaction mixture to stir at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching and Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (R)-Boc-3-benzyl-piperidine-3-carboxylic acid.
Step 2: DCHA Salt Formation and Purification
-
Dissolution: Dissolve the crude carboxylic acid in a suitable solvent, such as diethyl ether or ethyl acetate.
-
Salt Formation: To the stirred solution, add dicyclohexylamine (1.0 eq) dropwise. The DCHA salt will typically precipitate out of the solution.
-
Crystallization: If precipitation is slow, cool the mixture in an ice bath. The crystalline solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to afford pure (R)-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA.
Analytical Characterization: Ensuring Quality and Purity
Rigorous analytical characterization is essential to confirm the structure, identity, and purity of (R)-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides detailed information about the electronic environment of each proton in the molecule. Key expected signals include those for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the methylene protons of the benzyl group, the aromatic protons of the benzyl group, the protons of the piperidine ring, and the protons of the dicyclohexyl groups.
-
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environments. Characteristic signals are expected for the carbonyl carbons of the Boc and carboxylic acid groups, the aromatic carbons of the benzyl group, the carbons of the piperidine ring, and the carbons of the dicyclohexyl groups.
Infrared (IR) Spectroscopy:
The FTIR spectrum is used to identify the key functional groups present in the molecule. Expected characteristic absorption bands include:
-
N-H stretching of the dicyclohexylammonium cation.
-
C=O stretching of the carboxylate anion.
-
C=O stretching of the Boc-carbamate.
-
C-H stretching of the aromatic and aliphatic groups.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further corroborating the chemical formula.
Applications in Drug Discovery: A Gateway to Novel Therapeutics
(R)-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA is a valuable intermediate in the synthesis of a variety of biologically active molecules.[6] Its primary application lies in the development of novel therapeutics, particularly in the fields of oncology and neurology.[5]
Synthesis of PARP Inhibitors:
Caption: Conceptual pathway for PARP inhibitor synthesis.
Conclusion: A Versatile Tool for Advancing Pharmaceutical Innovation
(R)-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA stands as a prime example of a well-designed chiral building block that empowers medicinal chemists to explore novel chemical space. Its unique combination of a conformationally restricted piperidine core, a key stereocenter, and strategically placed functional and protecting groups makes it an invaluable asset in the synthesis of complex and biologically active molecules. The robust synthetic strategies for its preparation, coupled with its favorable handling properties as a DCHA salt, ensure its practical utility in both academic research and industrial drug development. As the demand for more sophisticated and highly specific therapeutics continues to grow, the importance of such meticulously crafted synthetic intermediates will undoubtedly continue to rise.
References
-
Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. (2024). PubMed. Available at: [Link]
- Three-component Castagnoli-Cushman reaction with ammonium acetate delivers 2-unsubstituted isoquinol-1-ones as potent inhibitors. (n.d.). Taylor & Francis Online.
-
Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine. (2023). DigitalCommons@TMC. Available at: [Link]
- Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. (2024). ACS Omega.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society.
- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
- Application Notes and Protocols: Synthesis of 1-Carbamoylpiperidine-3-carboxylic acid. (n.d.). Benchchem.
- Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. (n.d.). Rsc.org.
- Two Studies: Stereoselective C-C Bond Formations of N-Boc-Piperidines. (n.d.). ScholarWorks@UARK.
- Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenid
-
FTIR spectra of compound 3. (n.d.). ResearchGate. Available at: [Link]
- (R)-BOc-3-benzyl-piperidine-3-carboxylic acid dcha. (n.d.). Sigma-Aldrich.
- Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. (n.d.). RSC Publishing.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Synthesis method for N-Boc-3-piperidone. (n.d.).
- Technical Support Center: N-Debenzylation of Piperidine Intermedi
- (R)-3-(BOC-amino)-piperidine. (n.d.). Chongqing Engstang Medical Technology Co., Ltd.
- (R)-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA. (n.d.). Santa Cruz Biotechnology.
- boc-piperidine-3-carboxylic acid. (n.d.).
Sources
- 1. 339539-81-0|(R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
- 7. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
